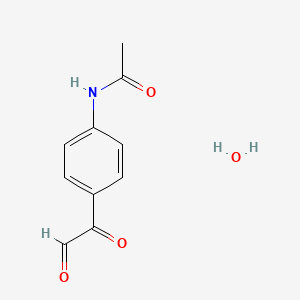

4-Acetamidophenylglyoxal hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetamidophenylglyoxal hydrate is a chemical compound with the molecular formula C10H11NO4 . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular structure of 4-Acetamidophenylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods, thermal methods, gravimetric methods, and computational methods . These techniques can provide insights into the degree of hydration, crystal structure and dynamics, and (de)hydration kinetics .Chemical Reactions Analysis

The chemical reactions involving 4-Acetamidophenylglyoxal hydrate can be analyzed using high-performance liquid chromatography with a refractive index detector . The reaction mixture produced by the liquid phase oxidation of acetaldehyde was found to be composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamidophenylglyoxal hydrate include its molecular formula (C10H11NO4), molar mass (209.2), predicted density (1.399±0.06 g/cm3), and predicted boiling point (468.4±35.0 °C) .Scientific Research Applications

Applications in Dermatology

Given its antioxidant and anti-inflammatory properties, this compound could find applications in skincare formulations. It might contribute to protecting skin cells from UV radiation and other environmental stressors .

Flow Assurance in Oil and Gas Industry

In the field of flow assurance, hydrates (including hydrate compounds) can cause blockages in pipelines and equipment. Understanding the behavior of hydrates, including 4-Acetamidophenylglyoxal hydrate, is crucial for preventing flow disruptions .

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that glyoxals, in general, can undergo nucleophilic addition reactions with water, forming hydrates . This reaction is promoted by the presence of an acid or base, and the rate of reaction can be significantly increased under basic conditions because hydroxide is a better nucleophile than water .

Biochemical Pathways

It is known that glyoxals can participate in various biochemical reactions, including nucleophilic addition reactions

properties

IUPAC Name |

N-(4-oxaldehydoylphenyl)acetamide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHKIMTAQCIJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656867 |

Source

|

| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16267-10-0 |

Source

|

| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)

![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)

![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)

![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)